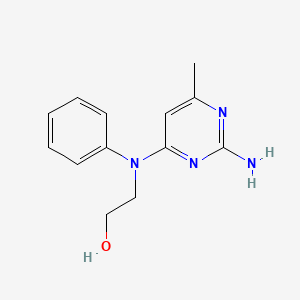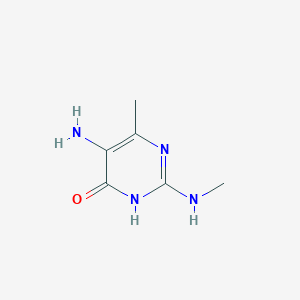![molecular formula C20H8Br4N2O2 B12908285 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol CAS No. 63537-67-7](/img/structure/B12908285.png)
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is a complex organic compound with the molecular formula C20H8Br4N2O2. It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a dibenzo[a,h]phenazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[a,h]phenazine-1,8-diol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature carefully regulated to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to control the reaction parameters precisely. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove bromine atoms or convert the phenazine core to a more reduced state.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazine derivatives .
Applications De Recherche Scientifique
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mécanisme D'action
The mechanism by which 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The presence of bromine atoms and hydroxyl groups allows for specific binding interactions, which can disrupt normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[a,h]phenazine-1,8-diol: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,4,9,11-Tetrafluorodibenzo[a,h]phenazine-1,8-diol: Fluorine atoms instead of bromine, leading to different chemical and physical properties.
2,4,9,11-Tetrachlorodibenzo[a,h]phenazine-1,8-diol: Chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is unique due to the presence of multiple bromine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
63537-67-7 |
|---|---|
Formule moléculaire |
C20H8Br4N2O2 |
Poids moléculaire |
627.9 g/mol |
Nom IUPAC |
6,8,17,19-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-9-5-11(23)19(27)15-7(9)1-3-13-17(15)26-14-4-2-8-10(22)6-12(24)20(28)16(8)18(14)25-13/h1-6,25,27H |
Clé InChI |
GMONUTOYAJHSIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C(=CC(=C3O)Br)Br)N=C4C=CC5=C(C=C(C(=O)C5=C4N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
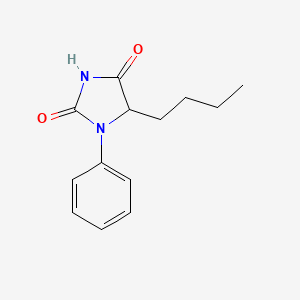
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
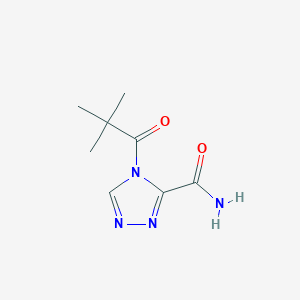
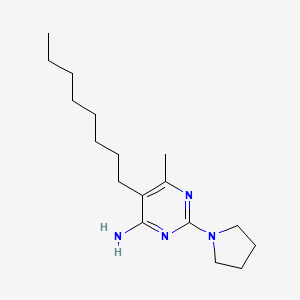
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)


![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
